molecular formula C23H26N4O2 B11165882 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one

3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11165882
M. Wt: 390.5 g/mol
InChI Key: BJGHHIGOENWXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core linked to a piperidine moiety, which is further substituted with a benzyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of 4-benzylpiperidine, which is synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The resulting 4-benzylpiperidine is then subjected to further reactions to introduce the oxobutyl and benzotriazinone functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzotriazinone moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted benzotriazinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one exhibit various pharmacological activities:

  • Anticancer Activity : Compounds containing benzotriazine structures have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that modifications in the side chains can enhance their efficacy against specific cancer types.
  • Antimicrobial Properties : The presence of piperidine rings has been associated with antimicrobial activity. Research shows that derivatives can effectively combat bacterial infections, particularly those resistant to conventional antibiotics.
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds promising candidates for treating conditions like Alzheimer's and Parkinson's disease.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of benzotriazine exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
  • Antimicrobial Activity :
    • Research on piperidine derivatives indicated that they possess strong antibacterial properties against Gram-positive bacteria. This was attributed to their ability to disrupt bacterial cell membranes .
  • Neuroprotection :
    • In vitro studies showed that certain benzotriazine derivatives protected neuronal cells from oxidative damage induced by neurotoxins. These findings suggest a pathway for developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This activity is mediated through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of these neurotransmitters. The compound’s effects on molecular pathways are still under investigation, with ongoing research aimed at elucidating its full pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzylpiperidine and benzotriazinone moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

Structure and Composition

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.40 g/mol
  • IUPAC Name : 3-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
Melting Point150 - 155 °C
SolubilitySoluble in DMSO

Pharmacological Profile

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Several studies have reported that benzotriazine derivatives possess cytotoxic properties against various cancer cell lines. These compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Properties : There is evidence suggesting that this class of compounds demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

The proposed mechanisms by which This compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • Oxidative Stress Reduction : By scavenging free radicals, it may protect against oxidative damage in cells.

Case Studies and Research Findings

  • Cytotoxicity Assay : A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC₅₀ values were reported to be in the micromolar range.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
  • Neuroprotection Study : An experimental model of oxidative stress in neuronal cells indicated that treatment with the compound resulted in a significant decrease in markers of oxidative damage compared to untreated controls.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C23H26N4O2/c28-22(26-15-12-19(13-16-26)17-18-7-2-1-3-8-18)11-6-14-27-23(29)20-9-4-5-10-21(20)24-25-27/h1-5,7-10,19H,6,11-17H2

InChI Key

BJGHHIGOENWXEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.